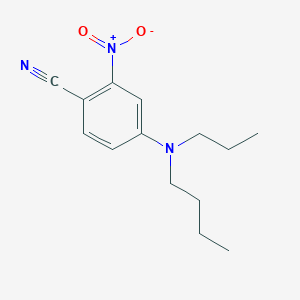
Benzonitrile, 4-(butylpropylamino)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(butylpropylamino)-2-nitro- is an organic compound with a complex structure that includes a benzonitrile core, a butylpropylamino group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(butylpropylamino)-2-nitro- typically involves multiple steps. One common method starts with the nitration of benzonitrile to introduce the nitro group. This is followed by the introduction of the butylpropylamino group through a substitution reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(butylpropylamino)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The butylpropylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and other nitrogen-containing compounds .
Scientific Research Applications
Benzonitrile, 4-(butylpropylamino)-2-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(butylpropylamino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butylpropylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-amino-: Similar structure but with an amino group instead of a nitro group.
Benzonitrile, 4-nitro-: Lacks the butylpropylamino group.
Benzonitrile, 4-(butylamino)-2-nitro-: Similar but with a different alkyl group.
Uniqueness
Benzonitrile, 4-(butylpropylamino)-2-nitro- is unique due to the presence of both the butylpropylamino and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
821776-47-0 |
|---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[butyl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H19N3O2/c1-3-5-9-16(8-4-2)13-7-6-12(11-15)14(10-13)17(18)19/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
WDNJLNXWIONUPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















